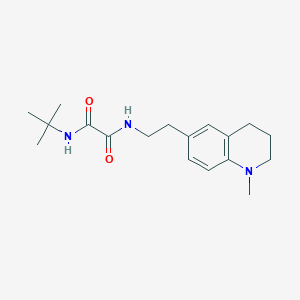
N1-(tert-butyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(tert-butyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, also known as TBOA, is a compound that has been widely used in scientific research for its ability to block glutamate transporters. Glutamate is a neurotransmitter that plays a critical role in various physiological and pathological processes in the brain. The regulation of glutamate transporters is essential for maintaining normal brain function, and dysregulation of these transporters has been implicated in numerous neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Scientific Research Applications
Synthetic Organic Chemistry Applications
C-N Bond Formation
The utility of tert-butyl nitrite as a synthon in multicomponent reactions involving quinolines and isoquinolines highlights a method for creating fused quinolines and isoquinolines through sequential C-N bond formations. This approach is significant for synthesizing complex heterocyclic compounds which could include derivatives of N1-(tert-butyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide (Sau et al., 2018).
Charge-Transfer Mechanism in Quinolines
Insights into the intramolecular charge-transfer (ICT) mechanism in quinolidines, which could be related to derivatives of the compound , have been provided through quantum-chemical calculations. These findings shed light on the electronic properties and fluorescent behavior of similar compounds (Hättig et al., 2006).
Antioxidant and Radical Scavenging Activity
N-tert-butyl-alpha-phenylnitrone (PBN) and derivatives have been explored for their radical scavenging abilities and potential to modulate genotoxicity, highlighting the relevance of N1-(tert-butyl) derivatives in understanding the interplay between antioxidants and cellular repair mechanisms (Skolimowski et al., 2010).
Pharmacological Applications
- Antimalarial Activity: The selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), a 4-aminoquinoline drug candidate, for antimalarial activity highlights the potential pharmacological applications of N1-(tert-butyl) derivatives. This research demonstrates the rational design and development process for creating effective and affordable antimalarial treatments (O’Neill et al., 2009).
Material Science and Corrosion Inhibition
- Corrosion Inhibition: Novel organic compounds based on 8-hydroxyquinoline have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic solutions. This research suggests potential applications of N1-(tert-butyl) derivatives in the development of new materials for protecting metals against corrosion (Faydy et al., 2019).
properties
IUPAC Name |
N'-tert-butyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-18(2,3)20-17(23)16(22)19-10-9-13-7-8-15-14(12-13)6-5-11-21(15)4/h7-8,12H,5-6,9-11H2,1-4H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSKOVJLFGEJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(tert-butyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2966412.png)
![2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2966415.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2966417.png)
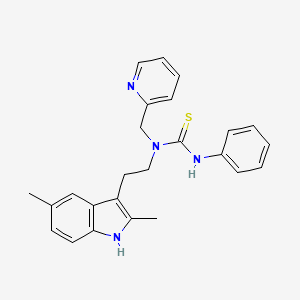
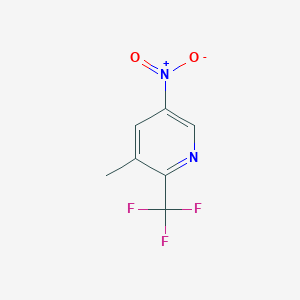
![2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2966421.png)
![2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic Acid](/img/structure/B2966424.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2966425.png)
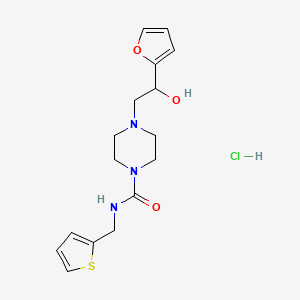
![(E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one](/img/structure/B2966429.png)

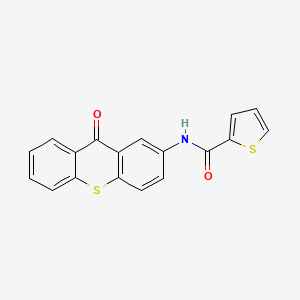
![3-amino-N-(2-ethylsulfanylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2966434.png)